molecular formula C19H15ClN6O3 B2680879 N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847386-87-2

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2680879
CAS No.: 847386-87-2
M. Wt: 410.82
InChI Key: CRQMUOWKQSEBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS 847386-87-2) is a triazolopyrimidine derivative of significant interest in medicinal chemistry and preclinical research. This complex heterocyclic compound features a triazole ring fused to a pyrimidine core, a structure known for diverse pharmacological profiles. The presence of the 3-chlorophenyl and 4-methoxyphenyl groups is strategically designed to enhance lipophilicity and facilitate specific interactions with biological targets . Extensive research on structurally similar triazolopyrimidine derivatives suggests this compound holds promise for several research avenues. One of the most significant potential applications is in the field of antimicrobial research, where analogs have demonstrated substantial activity against a range of pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the compound shows potential in anticancer research; studies on related derivatives indicate cytotoxic effects on various cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), potentially through the induction of apoptosis via the mitochondrial pathway . Additional research areas may include anti-inflammatory investigations, where similar compounds have been reported to inhibit pro-inflammatory cytokines by modulating the NF-κB signaling pathway, and neuroprotective studies, which explore effects against oxidative stress-induced neuronal damage . The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups under controlled conditions to maximize yield and purity . The molecular formula is C19H15ClN6O3 and it has a molecular weight of 410.82 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O3/c1-29-15-7-5-14(6-8-15)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-13-4-2-3-12(20)9-13/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQMUOWKQSEBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of this compound is in the field of antimicrobial agents. Compounds containing the triazole and pyrimidine moieties have demonstrated substantial antibacterial and antifungal activities. Research has shown that derivatives of triazolo-pyrimidines exhibit potent activity against a variety of pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria.

Case Study:
A study evaluated a series of triazolo-pyrimidine derivatives for their antimicrobial properties. The results indicated that certain derivatives displayed Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as new therapeutic agents against resistant infections .

Anticancer Properties

The compound also shows promise in anticancer research. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:
In vitro studies have demonstrated that specific derivatives of triazolo-pyrimidines exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These compounds were found to induce apoptosis via the mitochondrial pathway, making them candidates for further development in cancer therapy .

Anti-inflammatory Effects

Another notable application is in the area of anti-inflammatory drugs. Compounds with triazole and pyrimidine structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Evidence:
Research has shown that certain triazolo-pyrimidine derivatives can significantly reduce inflammation markers in animal models of arthritis. The mechanism involves modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective effects. Triazole derivatives have been linked to neuroprotection in models of neurodegenerative diseases.

Case Study:
A recent investigation highlighted the neuroprotective potential of triazolo-pyrimidine compounds against oxidative stress-induced neuronal damage. The study reported that these compounds could enhance neuronal survival and function through antioxidant mechanisms .

Synthesis and Structural Modifications

The synthesis of N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves various synthetic strategies aimed at optimizing its biological activity.

Synthesis Insights:
Recent literature has focused on chemical modifications to enhance the efficacy and selectivity of triazolo-pyrimidine derivatives. Techniques such as combinatorial chemistry and structure-activity relationship (SAR) studies are employed to identify promising candidates for drug development .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹)
Target Compound Triazolo[4,5-d]pyrimidin 3-(4-methoxyphenyl), N-(3-chlorophenyl) Not reported ~1680 (hypothesized)
Compound 4g Pyrazolo[3,4-b]pyridine 4-chlorophenyl, 4-(trifluoromethyl)phenyl 221–223 1682
Thiazolidinone-coumarin Thiazolidinone + coumarin Varied arylidene groups Not reported ~1680

Pharmacological Potential

While biological data for the target compound is absent, structural analogs suggest plausible activities:

  • Triazolopyrimidines: Known for kinase inhibition due to their ability to mimic ATP-binding motifs. The 4-methoxyphenyl group may enhance membrane permeability .
  • Pyrazolo-pyridines () : Often explored for anticancer activity, though Compound 4g’s trifluoromethyl group could improve metabolic stability .
  • Thiazolidinone-coumarin hybrids (): Reported for antimicrobial and anti-inflammatory effects, attributed to the thiazolidinone’s electrophilic reactivity .

Substituent Effects

  • Chloro vs.
  • Trifluoromethyl (Compound 4g) : Introduces strong electron-withdrawing effects and lipophilicity, which could enhance bioavailability but reduce solubility .

Biological Activity

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyrimidine core which is known for its diverse pharmacological profiles. The presence of the 3-chlorophenyl and 4-methoxyphenyl groups may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies reported minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans and Aspergillus fumigatus, with efficacy comparable to established antifungal agents .

Anticancer Activity

Triazolopyrimidine derivatives are being explored for their anticancer potential. Studies have indicated that modifications in the triazole ring can significantly enhance cytotoxicity against various cancer cell lines. For example:

  • Cell Line Studies : In vitro tests showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureInfluence on Activity
Chlorophenyl Group Enhances lipophilicity and potential receptor binding
Methoxy Group May increase solubility and modulate electronic properties
Triazole Ring Critical for interaction with biological targets such as enzymes

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various triazolopyrimidine derivatives against a panel of bacteria and fungi. The compound demonstrated significant activity with MIC values lower than those of traditional antibiotics .
  • Cytotoxicity Assessment : In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. Results indicated a promising cytotoxic profile warranting further investigation into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide?

  • Methodological Answer : A multi-step synthesis typically involves nucleophilic substitution and cyclocondensation reactions. For example:

Intermediate preparation : React 3-chloroaniline with chloroacetyl chloride to form the acetamide backbone .

Triazolo-pyrimidine core assembly : Cyclize 4-methoxyphenyl-substituted pyrimidine precursors with sodium azide under acidic conditions to form the triazolo[4,5-d]pyrimidin-7-one scaffold .

Coupling : Use coupling agents like EDC/HOBt to attach the acetamide moiety to the triazolo-pyrimidine core .

  • Validation : Confirm intermediates via 1^1H/13^{13}C NMR and LC-MS, ensuring >95% purity before proceeding .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Compare chemical shifts of key protons (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm) to predicted values using computational tools like ACD/Labs .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and triazole ring vibrations (~1550 cm1^{-1}) .
  • Crystallography : Grow single crystals via slow evaporation (e.g., in DCM/hexane). Use SHELXL for refinement, ensuring R-factor < 0.05 and agreement with DFT-calculated bond lengths .

Q. What experimental precautions are critical during handling due to potential reactivity of the triazolo-pyrimidine core?

  • Methodological Answer :

  • Moisture sensitivity : Store under inert gas (N2_2/Ar) and use anhydrous solvents for reactions .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation of the triazole ring .
  • Safety protocols : Conduct reactivity tests with common lab reagents (e.g., acids, bases) to identify incompatibilities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s electronic properties and binding affinities?

  • Methodological Answer :

  • HOMO-LUMO analysis : Use Gaussian 16 with B3LYP/6-31G(d) to calculate frontier molecular orbitals, correlating bandgap with redox stability .
  • Molecular docking : Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina. Validate binding poses with MD simulations (NAMD, 100 ns) to assess stability .
  • MESP mapping : Identify electrophilic/nucleophilic regions to guide derivatization strategies .

Q. How should researchers resolve contradictions in biological activity data (e.g., IC50_{50} variability) across assays?

  • Methodological Answer :

  • Assay optimization :

Standardize cell lines (e.g., use low-passage HEK293) and incubation times .

Control for solvent effects (e.g., DMSO ≤0.1%) .

  • Data normalization : Use Z-factor analysis to quantify assay robustness. Replicate experiments (n ≥ 3) and apply ANOVA to identify outliers .
  • Mechanistic studies : Perform SPR or ITC to measure binding kinetics, distinguishing true target engagement from off-target effects .

Q. What strategies optimize regioselectivity during triazolo-pyrimidine ring formation to avoid byproducts?

  • Methodological Answer :

  • Temperature control : Perform cyclization at 0–5°C to favor kinetic over thermodynamic products .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to direct azide-alkyne cycloaddition toward the 1,2,3-triazolo[4,5-d] regioisomer .
  • In situ monitoring : Use ReactIR to track reaction progress and quench at >90% conversion .

Q. How can Design of Experiments (DoE) improve yield and purity in scaled-up synthesis?

  • Methodological Answer :

  • Factor screening : Use Plackett-Burman design to identify critical variables (e.g., solvent polarity, stoichiometry) .
  • Response surface methodology : Optimize via Central Composite Design, targeting >80% yield and <5% impurities .
  • Process analytical technology (PAT) : Implement inline FTIR or HPLC for real-time monitoring .

Methodological Tables

Table 1 : Key spectroscopic signatures for structural validation

Functional GroupNMR (1^1H)IR (cm1^{-1})
Acetamide (-NHCO-)δ 8.2 (s, 1H)1680 (C=O)
Triazole ringδ 7.9 (s, 1H)1550 (C=N)
4-Methoxyphenylδ 3.8 (s, 3H)1250 (C-O)

Table 2 : DoE parameters for synthesis optimization

FactorLow LevelHigh LevelOptimal
Temperature0°C25°C5°C
SolventDCMTHFDCM
CatalystNoneZnCl2_2ZnCl2_2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.